molecular formula C24H16O4S5 B12405525 p-HTAA

p-HTAA

Cat. No.: B12405525
M. Wt: 528.7 g/mol
InChI Key: ZTXNDJKFPQSLBF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentamer Hydrogen Thiophene Acetic Acid involves the chemical engineering of thiophene units. The process includes replacing thiophene units with selenophene or phenylene moieties and alternating the anionic substituents along the thiophene backbone . The detailed synthetic route and reaction conditions are often proprietary and specific to the research or industrial entity producing the compound.

Industrial Production Methods

Industrial production methods for Pentamer Hydrogen Thiophene Acetic Acid are not widely documented in public literature.

Chemical Reactions Analysis

Types of Reactions

Pentamer Hydrogen Thiophene Acetic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its properties for specific applications .

Common Reagents and Conditions

Common reagents used in the reactions involving Pentamer Hydrogen Thiophene Acetic Acid include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from the reactions of Pentamer Hydrogen Thiophene Acetic Acid depend on the specific reagents and conditions used. These products are often derivatives of the original compound, designed to improve its efficacy in targeting amyloid-beta deposits .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentamer Hydrogen Thiophene Acetic Acid is unique due to its specific binding affinity for amyloid-beta deposits and its superior luminescent properties compared to other similar compounds . This makes it a valuable tool in the study and diagnosis of neurodegenerative diseases.

Properties

Molecular Formula

C24H16O4S5

Molecular Weight

528.7 g/mol

IUPAC Name

2-[2-[5-[3-(carboxymethyl)-5-thiophen-2-ylthiophen-2-yl]thiophen-2-yl]-5-thiophen-2-ylthiophen-3-yl]acetic acid

InChI

InChI=1S/C24H16O4S5/c25-21(26)11-13-9-19(15-3-1-7-29-15)32-23(13)17-5-6-18(31-17)24-14(12-22(27)28)10-20(33-24)16-4-2-8-30-16/h1-10H,11-12H2,(H,25,26)(H,27,28)

InChI Key

ZTXNDJKFPQSLBF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=C(S2)C3=CC=C(S3)C4=C(C=C(S4)C5=CC=CS5)CC(=O)O)CC(=O)O

Origin of Product

United States

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